
4-Acridinecarboxamide, 9,9'-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes acridinecarboxamide and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of acridinecarboxamide, followed by the introduction of the tetramethylenedioxy and methylsulfonamido groups. The final product is obtained through a series of purification steps, including recrystallization and drying to achieve the dihydrate form. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acridinecarboxamide core or the functional groups attached to it.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes due to its ability to interact with biological macromolecules. In medicine, it has potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can target specific molecular pathways. Additionally, it finds applications in the industry as a precursor for the production of dyes and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool for studying and potentially treating various diseases.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-Acridinecarboxamide, 9,9’-tetramethylenedioxybis(4-methylsulfonamido-o-phenyleneimino)bis-, dihydrochloride, dihydrate stands out due to its unique combination of functional groups and structural complexity. Similar compounds include acridine derivatives and other sulfonamido-containing molecules. the presence of the tetramethylenedioxy bridge and the specific arrangement of functional groups in this compound provide distinct chemical and biological properties that are not observed in its analogs .
Eigenschaften
CAS-Nummer |
66724-96-7 |
|---|---|
Molekularformel |
C46H44Cl2N8O8S2 |
Molekulargewicht |
971.9 g/mol |
IUPAC-Name |
(4-carbamoylacridin-9-yl)-[2-[4-[2-[(4-carbamoylacridin-9-yl)azaniumyl]-4-(methanesulfonamido)phenoxy]butoxy]-5-(methanesulfonamido)phenyl]azanium;dichloride |
InChI |
InChI=1S/C46H42N8O8S2.2ClH/c1-63(57,58)53-27-19-21-39(37(25-27)51-41-29-11-3-5-17-35(29)49-43-31(41)13-9-15-33(43)45(47)55)61-23-7-8-24-62-40-22-20-28(54-64(2,59)60)26-38(40)52-42-30-12-4-6-18-36(30)50-44-32(42)14-10-16-34(44)46(48)56;;/h3-6,9-22,25-26,53-54H,7-8,23-24H2,1-2H3,(H2,47,55)(H2,48,56)(H,49,51)(H,50,52);2*1H |
InChI-Schlüssel |
GBWUHYSWSKBKDW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)NS(=O)(=O)C)[NH2+]C3=C4C=CC=C(C4=NC5=CC=CC=C53)C(=O)N)[NH2+]C6=C7C=CC=C(C7=NC8=CC=CC=C86)C(=O)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


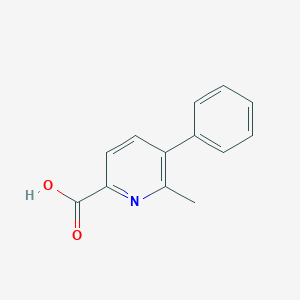
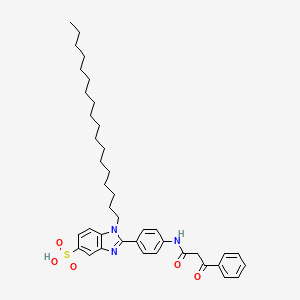
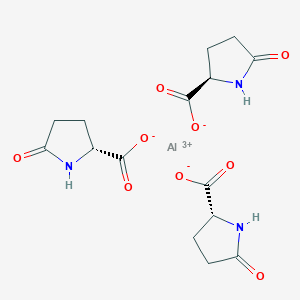
![2,5,7-Trimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13769848.png)
![Nickelate(3-), [N,N-bis[(phosphono-kappaO)methyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (T-4)-](/img/structure/B13769853.png)
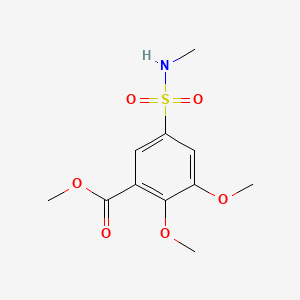

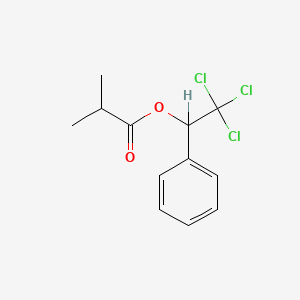
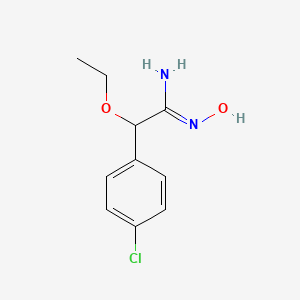
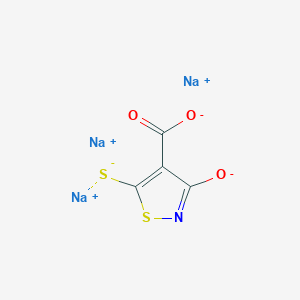
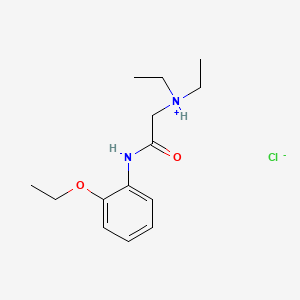


![[1,2]Dithiolo[4,3-c]-1,2-dithiole-3,6-dithione](/img/structure/B13769919.png)
